molecular formula C11H13NO4 B2598715 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid CAS No. 1502535-11-6

8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid

Cat. No. B2598715
CAS RN: 1502535-11-6
M. Wt: 223.228
InChI Key: QPJKHWGXFGLRQD-UHFFFAOYSA-N
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Description

“8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known as "methyl 8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO4/c1-16-9-7-10(14)13-6-4-3-5-8(13)11(9)12(15)17-2/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.26 . It is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15/h6H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKHWGXFGLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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